molecular formula C9H7NO3 B1595737 2-Methyl-1,3-benzoxazole-7-carboxylic acid CAS No. 52395-92-3

2-Methyl-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B1595737
CAS No.: 52395-92-3
M. Wt: 177.16 g/mol
InChI Key: KDPOFQJHFWJFCB-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C9H7NO3, is characterized by a benzoxazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 7-position .

Mechanism of Action

Target of Action

The primary targets of benzoxazole derivatives, such as 2-Methyl-1,3-benzoxazole-7-carboxylic acid, are various enzymes or proteins . These include DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets play crucial roles in cellular processes and are involved in the pathway of disease formation and proliferation .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of enzymes, thereby disrupting the normal functioning of cells .

Biochemical Pathways

Benzoxazole derivatives affect various biochemical pathways. They interact with enzymes or proteins involved in these pathways, leading to changes in cellular processes . The downstream effects of these interactions can result in the inhibition of disease formation and proliferation .

Result of Action

Benzoxazole derivatives have been reported to exhibit various biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also recommended to avoid contact with skin, eyes, and respiratory tract, and to use protective equipment when necessary . The compound should be stored in a sealed container in a dry, dark, and well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions, followed by oxidation to form the benzoxazole ring . Catalysts such as metal oxides or nanocatalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzoxazoles, quinone derivatives, and reduced forms of the compound, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-7-4-2-3-6(9(11)12)8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPOFQJHFWJFCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344148
Record name 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52395-92-3
Record name 2-Methyl-1,3-benzoxazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and p-toluenesulfonic acid monohydrate (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and PTSA (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.67 min; [M+H]+=178.0.
Quantity
9.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.34 mmol
Type
reactant
Reaction Step One
Quantity
5.77 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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